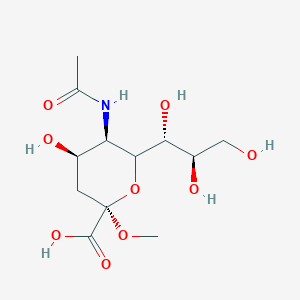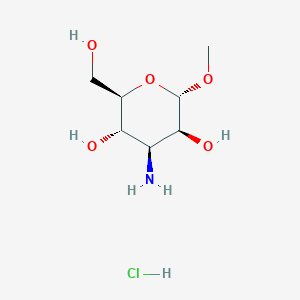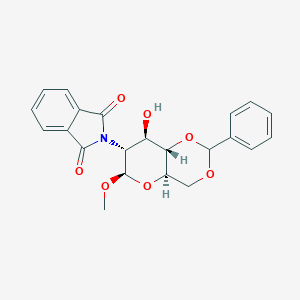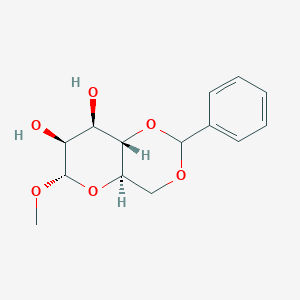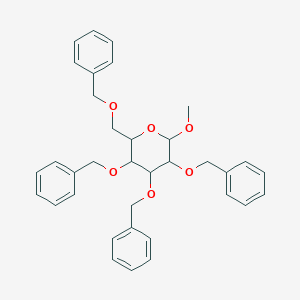
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex organic molecules like this typically involves multi-step synthetic routes, incorporating strategies such as protection-deprotection of functional groups and stereoselective synthesis. While specific synthesis details for this compound are not readily available, analogous compounds are synthesized using approaches like one-step synthesis methods for substituted benzo[b]pyrans, indicating the possibility of similar methodologies being applicable for this compound (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular structure of similar pyran derivatives has been thoroughly studied, revealing insights into their conformation, bonding, and stereochemistry. X-ray diffraction analysis is a common tool for establishing the molecular and crystal structure of such compounds, providing detailed information about their geometric configuration (Shestopalov et al., 2003).
Aplicaciones Científicas De Investigación
Chromones and Derivatives as Radical Scavengers
Chromones and their derivatives, including compounds with similar structures to the provided chemical name, have been studied for their antioxidant properties, which are significant for neutralizing active oxygen and cutting off free radical processes. This mechanism plays a crucial role in preventing cell impairment that leads to various diseases. Compounds within this family have shown potential in anti-inflammatory, antidiabetic, antitumor, and anticancer applications due to their radical scavenging activity (Yadav et al., 2014).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the structure of interest, highlights the importance of specific scaffolds in medicinal and pharmaceutical industries. The synthesis of such scaffolds, including the tetrahydro-2H-pyran structure, involves the application of hybrid catalysts, showcasing a broad range of applicability and synthetic strategies (Parmar et al., 2023).
Morpholine and Pyrans Derivatives
Morpholine and pyran derivatives represent a significant class of biologically active compounds. Their structures and modifications have been explored for diverse pharmacological activities. Research in this domain underscores the versatility of pyran analogues in developing novel therapeutic agents (Asif & Imran, 2019).
Pyrene Bioremediation
Studies on compounds related to the target structure also extend to environmental applications, such as bioremediation of polycyclic aromatic hydrocarbons like pyrene. This highlights the potential of specific microbial strains in degrading complex organic molecules, indicating a broader scope of research application for similar compounds (Qutob et al., 2022).
Anticancer Activities
The investigation into flavonoid compounds derived from natural sources, such as baicalein, offers insight into their anticancer activities through modulation of biological processes like cell proliferation and apoptosis. Such research underscores the potential medicinal applications of complex organic molecules, related to the compound of interest, in treating diseases like hepatocellular carcinoma (Bie et al., 2017).
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-NVCPMKERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran | |
CAS RN |
53008-63-2 |
Source


|
| Record name | Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53008-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Galactopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

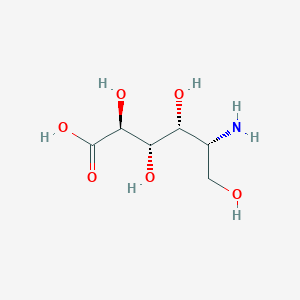
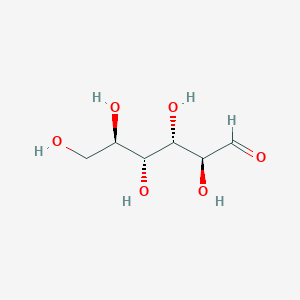
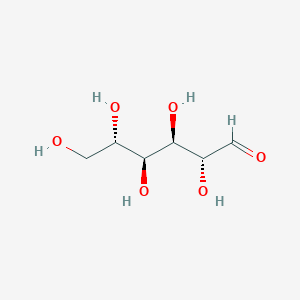
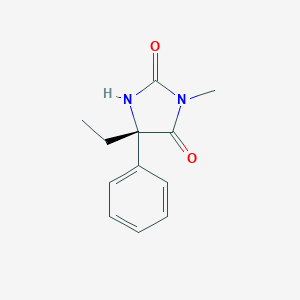
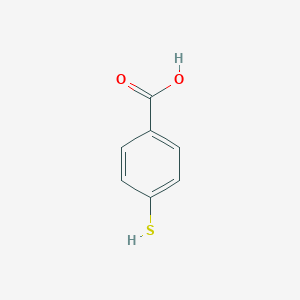
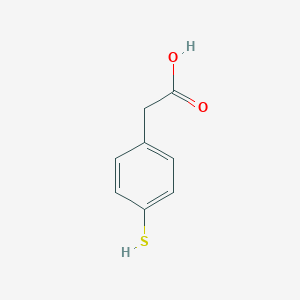
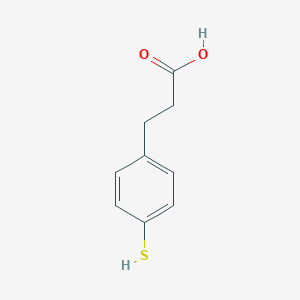
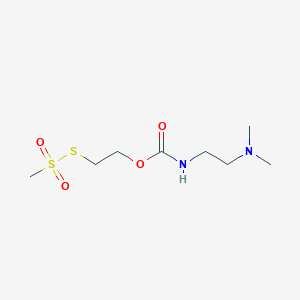
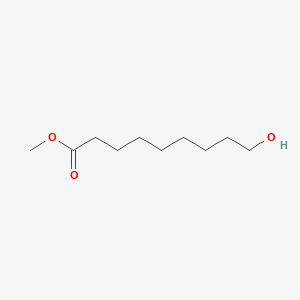
![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)
